Myr-PKI is a synthetic peptide designed to act as a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA) [, , , , , , , ]. Derived from the endogenous protein kinase inhibitor (PKI), Myr-PKI specifically targets the catalytic subunit of PKA, blocking its activity [, ]. It is primarily utilized in scientific research to investigate the role of PKA in various cellular processes, acting as a valuable tool to understand PKA-mediated signaling pathways [, , , , , , , ].
PKI 14-22 amide, myristoylated is a synthetic peptide that serves as a potent inhibitor of cyclic adenosine monophosphate-dependent protein kinase (PKA). The myristoylation at the N-terminus enhances its ability to penetrate cell membranes, making it particularly useful in cellular studies involving PKA. The non-myristoylated form of this peptide has a reported inhibition constant (K_i) of 36 nM, indicating its high specificity for PKA .
This compound is classified as a protein kinase inhibitor and is primarily sourced from synthetic processes. It is commercially available from various suppliers, including Enzo Biochem, MedChemExpress, and R&D Systems. The chemical structure is characterized by its myristoylated modification, which significantly increases its cell permeability compared to its non-myristoylated counterpart .
The synthesis of PKI 14-22 amide, myristoylated typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula of PKI 14-22 amide, myristoylated is C₅₃H₁₀₀N₂₀O₁₂. Its structure consists of a sequence of amino acids with the following notable features:
The molecular weight of the compound is approximately 1209.5 g/mol. The empirical formula reflects its complex structure with multiple functional groups that contribute to its biological activity .
PKI 14-22 amide, myristoylated primarily interacts with PKA through competitive inhibition. The binding process involves:
The effectiveness of this inhibitor can be assessed using various biochemical assays that measure PKA activity in the presence of different concentrations of PKI 14-22 amide .
The mechanism by which PKI 14-22 amide inhibits PKA involves several steps:
Studies have shown that PKI 14-22 amide effectively inhibits PKA-mediated phosphorylation processes in various cellular contexts, demonstrating its utility in research applications focused on signaling pathways regulated by cAMP .
PKI 14-22 amide, myristoylated has several scientific applications:
This compound serves as an essential tool for researchers studying protein kinase signaling mechanisms and their implications in cellular functions and diseases .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: